molecular formula C10H15NO5 B8438553 (2-Ethoxy-5-oxo-tetrahydrofuran-3-yl)-carbamic acid allyl ester

(2-Ethoxy-5-oxo-tetrahydrofuran-3-yl)-carbamic acid allyl ester

Cat. No. B8438553
M. Wt: 229.23 g/mol
InChI Key: JSFRNUHSBARPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07138395B2

Procedure details

A solution of the crude 3-Allyloxycarbonylamino-4,4-diethoxy-butyric acid tert-butyl ester, 103, obtained in the procedure above, in CH2Cl2(50 mL) is treated with triflouroacetic acid (50 mL). After the consumption of starting material, the organics are reduced under vacuum. The residual triflouroacetic acid is removed with ethyl acetate by azeotroping conditions. The final residue is purified over silica (hexanes/ethyl acetate 80:20) to afford 10.1 g (85% yield) of the desired product as a slightly yellow oil. 1H-NMR, (300 MHz, CDCl3): δ 1.23 (m, 3H), 2.41–2.54 (m, 1H), 2.82–3.06 (m, 2H), 3.61–3.73 (m, 1H), 3.82–3.98 (m, 1H), 4.06–4.25 (m, 1H), 4.61 (br s, 2H), 5.24–5.53 (m, 3H), 5.86–6.01 (m, 1H); MS (ESI): m/e=230.03 (M+H).
Name
3-Allyloxycarbonylamino-4,4-diethoxy-butyric acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
C(O[C:6](=[O:23])[CH2:7][CH:8]([NH:16][C:17]([O:19][CH2:20][CH:21]=[CH2:22])=[O:18])[CH:9]([O:13]CC)[O:10][CH2:11][CH3:12])(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[CH2:20]([O:19][C:17](=[O:18])[NH:16][CH:8]1[CH2:7][C:6](=[O:23])[O:13][CH:9]1[O:10][CH2:11][CH3:12])[CH:21]=[CH2:22]

Inputs

Step One
Name
3-Allyloxycarbonylamino-4,4-diethoxy-butyric acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(CC(C(OCC)OCC)NC(=O)OCC=C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the consumption of starting material
CUSTOM
Type
CUSTOM
Details
The residual triflouroacetic acid is removed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
by azeotroping conditions
CUSTOM
Type
CUSTOM
Details
The final residue is purified over silica (hexanes/ethyl acetate 80:20)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC(NC1C(OC(C1)=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.